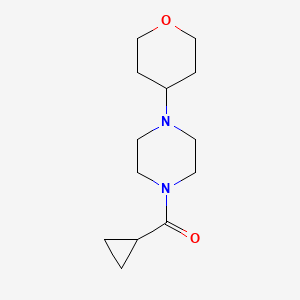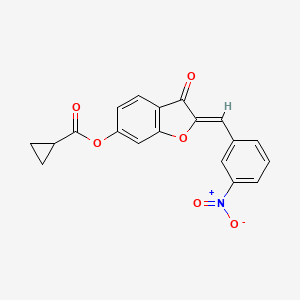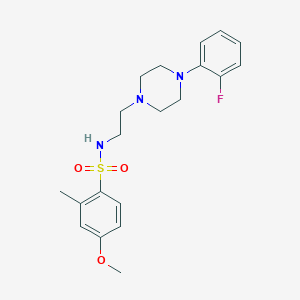![molecular formula C7H13NO B2665605 Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 44857-35-4](/img/structure/B2665605.png)
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine
Vue d'ensemble
Description
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is a chemical compound with the molecular formula C7H13NO . It is also known by other names such as N,N-Dimethyl-2-propyn-1-amine, 1-Dimethylamino-2-propyne, and 3-Dimethylamino-1-propyne .
Molecular Structure Analysis
The molecular structure of Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine can be represented by the InChI code: 1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 . This indicates that the compound has a propargyl group attached to an amine group.Physical And Chemical Properties Analysis
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is a liquid at room temperature . The predicted density is 0.992±0.06 g/cm3, and the predicted boiling point is 213.8±20.0 °C .Applications De Recherche Scientifique
Bioconjugation in Medical Research : A study by Totaro et al. (2016) focused on bioconjugation reactions using EDC/N-hydroxysulfosuccinimide (sNHS) on carboxylated peptides and small proteins. This is crucial in medical research for preparing variants of biological molecules. The study highlights the systematic investigation of side reactions that might interfere with product formation, which is vital for optimizing the efficiency of these bioconjugations (Totaro et al., 2016).
Mechanism of Amide Formation in Aqueous Media : Nakajima and Ikada (1995) explored the amide formation mechanism between carboxylic acid and amine in aqueous media using EDC. This research is significant in understanding the chemical processes involving Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine in aqueous environments (Nakajima & Ikada, 1995).
Solution Properties of Tertiary Amine Methacrylate Polymers : Bütün et al. (2001) synthesized near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers. They studied the aqueous solution properties of these polymers, which are important for applications in materials science and polymer chemistry (Bütün et al., 2001).
Applications in Dental Restorations : Nie and Bowman (2002) synthesized N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine for dental resin mixtures. This highlights the application of tertiary amines in developing materials for dental restorations (Nie & Bowman, 2002).
Enhanced Carbon Dioxide Capture Performance : Singto et al. (2016) focused on the synthesis of new tertiary amines, including those similar to Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine, to improve the performance of carbon dioxide capture. This research contributes to environmental science and technology (Singto et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-2-prop-2-ynoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZAQLAWPJXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

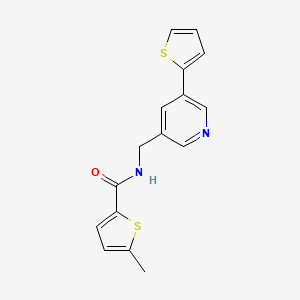
![1-Adamantyl[3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B2665527.png)
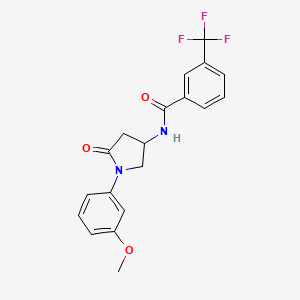

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)
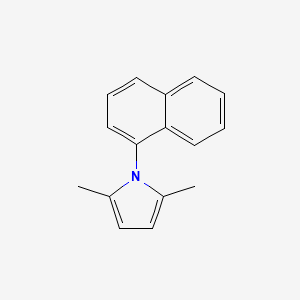
![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)

